molecular formula C20H23NO4 B4814062 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethylphenoxy)-2-methylpropanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethylphenoxy)-2-methylpropanamide

Cat. No.: B4814062
M. Wt: 341.4 g/mol
InChI Key: XYHPUSJLYJSLAN-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethylphenoxy)-2-methylpropanamide: is a synthetic organic compound characterized by its complex molecular structure. This compound features a benzodioxin ring, an ethylphenoxy group, and a propanamide moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethylphenoxy)-2-methylpropanamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step often involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions to form the 1,4-benzodioxin ring.

    Attachment of the Ethylphenoxy Group: This step usually involves a nucleophilic substitution reaction where the ethylphenoxy group is introduced to the benzodioxin ring using an appropriate phenol derivative and a halogenated precursor.

    Formation of the Propanamide Moiety: The final step involves the formation of the amide bond, typically achieved through the reaction of an amine with an acyl chloride or anhydride under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Optimization of Reaction Conditions: Ensuring high yields and purity through controlled temperature, pressure, and the use of catalysts.

    Scalability: Utilizing large-scale reactors and continuous flow systems to produce the compound efficiently.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Quinones, hydroxylated derivatives.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various functionalized aromatic compounds.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in treating various diseases due to its biological activity.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethylphenoxy)-2-methylpropanamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)-2-methylpropanamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-chlorophenoxy)-2-methylpropanamide

Uniqueness

  • Structural Features : The presence of the ethylphenoxy group distinguishes it from other similar compounds, potentially leading to unique biological and chemical properties.
  • Reactivity : Differences in reactivity due to the specific substituents on the aromatic rings.

This detailed overview provides a comprehensive understanding of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethylphenoxy)-2-methylpropanamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethylphenoxy)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-14-5-8-16(9-6-14)25-20(2,3)19(22)21-15-7-10-17-18(13-15)24-12-11-23-17/h5-10,13H,4,11-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHPUSJLYJSLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)(C)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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